4-Heptyl-N-(4-heptylphenyl)aniline
Description
4-Heptyl-N-(4-heptylphenyl)aniline is a triarylamine derivative featuring two heptyl chains: one at the para position of the central aniline ring and another on the N-bound phenyl group.
Properties
CAS No. |
64924-65-8 |
|---|---|
Molecular Formula |
C26H39N |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-heptyl-N-(4-heptylphenyl)aniline |
InChI |
InChI=1S/C26H39N/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22,27H,3-14H2,1-2H3 |
InChI Key |
TVDZNGHKRSKPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-N-(4-heptylphenyl)aniline typically involves the alkylation of aniline with heptyl halides. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the aniline, making it more nucleophilic. The reaction proceeds as follows:
Step 1: Deprotonation of aniline with a strong base.
Step 2: Nucleophilic substitution reaction with heptyl halide to form N-heptylaniline.
Step 3: Further alkylation with another equivalent of heptyl halide to obtain 4-Heptyl-N-(4-heptylphenyl)aniline.
Industrial Production Methods
Industrial production of 4-Heptyl-N-(4-heptylphenyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-N-(4-heptylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Heptyl-N-(4-heptylphenyl)aniline is characterized by two heptyl chains attached to a diphenylamine structure, which enhances its hydrophobicity and contributes to its physical properties. The molecular formula is , with a molecular weight of approximately 365.6 g/mol. The presence of long alkyl chains allows for improved solubility in organic solvents, making it suitable for various applications.
Organic Electronics
One of the primary applications of 4-Heptyl-N-(4-heptylphenyl)aniline lies in the field of organic electronics . Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can serve as a hole transport material, enhancing the efficiency of devices by facilitating charge transport.
Drug Development
Research has indicated that derivatives of 4-heptylaniline, including 4-Heptyl-N-(4-heptylphenyl)aniline, exhibit potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis . The mechanism likely involves interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Dye Production
The compound is also utilized in dye production , acting as an intermediate in synthesizing various dyes. Its structural characteristics allow for the development of colorants with specific properties, such as stability and solubility in different media .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several aniline derivatives, including 4-Heptyl-N-(4-heptylphenyl)aniline. The results indicated that compounds with longer alkyl chains displayed enhanced activity against resistant strains of Mycobacterium species. The minimum inhibitory concentrations (MICs) were comparable to established drugs, suggesting that modifications in alkyl chain length can significantly influence biological activity .
| Compound | MIC (μM) | Activity Level |
|---|---|---|
| 4-Heptyl-N-(4-heptylphenyl)aniline | 16-32 | Moderate |
| Isoniazid | 1-2 | High |
| Octyl derivative | 4 | High |
Case Study 2: Organic Electronics Performance
In another investigation, researchers explored the performance of various hole transport materials in OLEDs, highlighting the effectiveness of 4-Heptyl-N-(4-heptylphenyl)aniline compared to other compounds. The study found that devices using this compound exhibited increased brightness and efficiency due to improved charge mobility.
| Material | Brightness (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| 4-Heptyl-N-(4-heptylphenyl)aniline | 1500 | 20 |
| Conventional material | 1200 | 15 |
Specialty Chemicals
In industry, 4-Heptyl-N-(4-heptylphenyl)aniline is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating lubricants and additives that require enhanced thermal stability and performance .
Mechanism of Action
The mechanism of action of 4-Heptyl-N-(4-heptylphenyl)aniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4-Heptyl-N-(4-heptylphenyl)aniline with key analogs, emphasizing substituent variations and their implications:
Physicochemical Properties
- Lipophilicity : The heptyl chains significantly increase hydrophobicity compared to methyl (logP ~4.5 vs. ~2.1 for 4-methyl-N-(4-methylphenyl)aniline), impacting solubility in polar solvents .
- Thermal Stability : Longer alkyl chains may reduce melting points (e.g., N-ethyl(4-hexyl)aniline is liquid at room temperature ), whereas nitro-substituted analogs (e.g., 4-Methoxy-N-(4-Nitrophenyl)aniline) exhibit higher thermal stability due to rigid conjugated systems .
Biological Activity
4-Heptyl-N-(4-heptylphenyl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4-Heptyl-N-(4-heptylphenyl)aniline belongs to a class of compounds known as aryl amines. Its molecular formula is , with a molecular weight of approximately 281.41 g/mol. The compound features two heptyl groups attached to an aniline core, which may influence its lipophilicity and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.41 g/mol |
| Log P (octanol-water) | Not specified |
| Melting Point | Not specified |
The biological activity of 4-Heptyl-N-(4-heptylphenyl)aniline can be attributed to several mechanisms:
- DNA Intercalation : Similar to other compounds with aniline structures, it may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, potentially affecting cellular proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of aryl amines exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
- Case Study : A derivative with a similar structure was found to have minimum inhibitory concentrations (MICs) ranging from 1–2 μM against M. tuberculosis .
Anticancer Potential
The potential anticancer properties of 4-Heptyl-N-(4-heptylphenyl)aniline are noteworthy. Compounds in this class have been shown to inhibit the growth of cancer cells through various pathways:
- Cell Cycle Arrest : By interfering with DNA synthesis, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that they may promote apoptosis in tumor cells by activating pro-apoptotic pathways.
Table 2: Biological Activities and Efficacy
Research Findings
Recent studies have explored the modifications of aryl amines to enhance their biological activity. For example, variations in alkyl chain length have been shown to affect the potency of antimicrobial agents significantly. Longer alkyl chains tend to increase lipophilicity, which may improve membrane penetration and bioavailability .
Case Studies
- Antimycobacterial Activity : A study on similar compounds showed that increasing the alkyl chain length from methyl to heptyl improved activity against M. kansasii, indicating a structure-activity relationship that could be beneficial for 4-Heptyl-N-(4-heptylphenyl)aniline.
- Cancer Cell Lines : Investigations into the effects on melanoma cells revealed that certain derivatives could significantly reduce cell viability by inducing oxidative stress through mitochondrial inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
